9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate
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Overview
Description
9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate: is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethyl group attached to a carbonate ester that is further linked to a 4-formylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate typically involves the reaction of 9H-fluoren-9-ylmethyl chloride with 4-formylphenol in the presence of a carbonate source, such as diphenyl carbonate or phosgene . The reaction is usually carried out under anhydrous conditions and may require a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate: can undergo various chemical reactions, including:
Oxidation: : The aldehyde group in the 4-formylphenyl moiety can be oxidized to a carboxylic acid.
Reduction: : The aldehyde group can be reduced to an alcohol.
Substitution: : The carbonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : 4-formylphenyl carboxylic acid
Reduction: : 4-formylphenyl alcohol
Substitution: : Various substituted carbonate esters
Scientific Research Applications
9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a probe or reagent in biochemical assays.
Industry: : It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate: can be compared to other similar compounds, such as 9H-fluoren-9-ylmethyl (4-hydroxymethyl)phenyl carbamate and 9H-fluoren-9-ylmethyl (4-methyl)phenyl carbamate
List of Similar Compounds
9H-fluoren-9-ylmethyl (4-hydroxymethyl)phenyl carbamate
9H-fluoren-9-ylmethyl (4-methyl)phenyl carbamate
9H-fluoren-9-ylmethyl (4-ethyl)phenyl carbamate
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c23-13-15-9-11-16(12-10-15)26-22(24)25-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-13,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHZGORWGWFDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=CC=C(C=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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